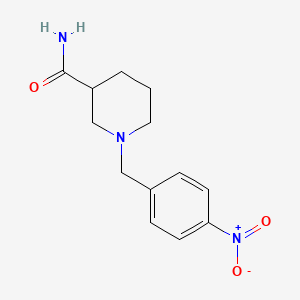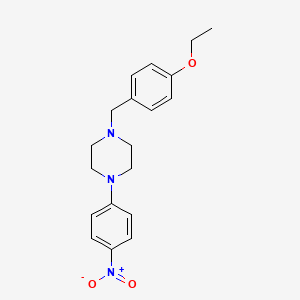![molecular formula C17H22N2O5 B5210215 1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate](/img/structure/B5210215.png)
1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate, also known as DMXB-A, is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Aplicaciones Científicas De Investigación
1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate has been studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, 1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate has been shown to improve cognitive function and reduce inflammation in preclinical studies. In schizophrenia, 1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate has been shown to improve cognitive deficits and reduce negative symptoms in clinical trials. In ADHD, 1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate has been shown to improve attention and reduce hyperactivity in preclinical studies.
Mecanismo De Acción
1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate selectively activates α7 nAChRs, which are widely distributed in the brain and play a role in cognitive function, learning, and memory. Activation of α7 nAChRs by 1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate leads to increased release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are important for cognitive function and neuronal plasticity.
Biochemical and Physiological Effects:
1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate has been shown to have a number of biochemical and physiological effects. It increases the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are important for cognitive function and neuronal plasticity. It also reduces inflammation and oxidative stress, which are implicated in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate is its selectivity for α7 nAChRs, which allows for more targeted effects on cognitive function and neuronal plasticity. However, 1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate is relatively new and there is still much to be learned about its pharmacokinetics and safety profile.
Direcciones Futuras
There are several future directions for research on 1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate. One direction is to further explore its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD. Another direction is to investigate its pharmacokinetics and safety profile in more detail. Finally, there is a need for more studies on the mechanisms underlying the effects of 1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate on cognitive function and neuronal plasticity.
Métodos De Síntesis
1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate can be synthesized using a multistep process. The first step involves the reaction between 2,6-dimethylphenol and 1,4-dibromobutane to produce 4-(2,6-dimethylphenoxy)butyl bromide. The bromide is then reacted with imidazole to form 1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole. Finally, the oxalate salt is formed by reacting the imidazole compound with oxalic acid.
Propiedades
IUPAC Name |
1-[4-(2,6-dimethylphenoxy)butyl]imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.C2H2O4/c1-13-6-5-7-14(2)15(13)18-11-4-3-9-17-10-8-16-12-17;3-1(4)2(5)6/h5-8,10,12H,3-4,9,11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADNMAFCXBIXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCN2C=CN=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,6-Dimethylphenoxy)butyl]imidazole;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B5210151.png)
![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5210156.png)
![7-nitro-4,11-diazahexacyclo[12.6.6.0~2,13~.0~5,10~.0~15,20~.0~21,26~]hexacosa-5,7,9,15,17,19,21,23,25-nonaene-3,12-dione](/img/structure/B5210160.png)
![methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B5210168.png)
![1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5210173.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5210175.png)

![N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide](/img/structure/B5210186.png)
![ethyl 1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5210194.png)
![ethyl 4-{5-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-furyl}benzoate](/img/structure/B5210201.png)
![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5210230.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B5210231.png)
![1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5210233.png)